5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Overview
Description
“5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride” is a chemical compound used in scientific research . It has a complex structure and is valuable for various applications in scientific investigations .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9Cl2FN2 . Its average mass is 223.075 Da and its mono-isotopic mass is 222.012680 Da .
Scientific Research Applications
Chemoselective Functionalization
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is involved in chemoselective functionalization processes. For instance, 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to this compound, has been demonstrated to undergo selective catalytic amination. This process results in bromide substitution products when secondary amines and primary anilines are used, highlighting the compound's utility in selective chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Structural Manifold Creation
The compound plays a role in creating structural manifolds from common precursors. For example, 5-chloro-2,3-difluoropyridine, an intermediate in manufacturing industrial pesticides, can be hydrolyzed and converted into various structurally related pyridines, demonstrating the flexibility of this chemical in creating diverse compounds for industrial applications (Schlosser & Bobbio, 2002).
Synthesis of Novel Herbicides
This chemical is also crucial in the synthesis of novel herbicides. Modifications in the cyclization of fluoroalkyl alkynylimines, a process similar to those involving this compound, have led to the development of new fluoropicolinate herbicides. This demonstrates its potential application in agricultural chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Amination and Synthesis Methods
Various studies have shown the compound's involvement in amination reactions and synthesis methods. For instance, its derivatives have been used in the synthesis of 2-aminopyridine derivatives, showing its utility in producing compounds with potential pharmacological applications (Li, Huang, Liao, Shao, & Chen, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXTHCJQUBZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674366 | |
Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-09-4 | |
Record name | 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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